

# Application Notes and Protocols for Lyophilized Woodtide Peptide

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## Compound of Interest

Compound Name: Woodtide

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These application notes provide detailed protocols and guidelines for the reconstitution, storage, and use of lyophilized **Woodtide** peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, bioactivity, and ensuring experimental reproducibility.

## Product Information

- Peptide Name: **Woodtide**
- Sequence (Three-Letter Code): Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>68</sub>H<sub>123</sub>N<sub>21</sub>O<sub>20</sub>S[\[1\]](#)
- Calculated Molecular Weight: 1586.93 g/mol [\[1\]](#)[\[3\]](#)
- Form: Lyophilized powder[\[1\]](#)
- Purity: >95% (as determined by HPLC)[\[1\]](#)[\[2\]](#)
- Biological Activity: Substrate for the DYRK (dual-specificity tyrosine-regulated kinase) family of kinases.[\[2\]](#)[\[4\]](#) It is derived from residues 324-334 of the transcription factor FKHR, with two N-terminal lysine residues added to facilitate binding to phosphocellulose paper in kinase assays.[\[2\]](#)[\[3\]](#)

# Physicochemical Properties and Solubility Prediction

The amino acid sequence of **Woodtide** (KKISGRLSPIMTEQ-NH<sub>2</sub>) provides insight into its general solubility characteristics.

- Analysis of Amino Acid Composition:
  - Basic (Positively Charged) Residues: Lysine (K), Arginine (R)
  - Acidic (Negatively Charged) Residues: Glutamic Acid (E)
  - Polar/Hydrophilic Residues: Serine (S), Threonine (T), Glutamine (Q)
  - Hydrophobic Residues: Isoleucine (I), Leucine (L), Proline (P), Methionine (M)

The peptide has a net positive charge at neutral pH due to the higher number of basic residues compared to acidic ones. The presence of a significant number of polar and charged amino acids suggests that **Woodtide** is likely to be soluble in aqueous solutions.<sup>[5][6]</sup> Peptides with more than 25% charged residues are generally soluble in aqueous buffers.<sup>[5]</sup>

## Reconstitution of Lyophilized Woodtide

Proper reconstitution is critical for the peptide's performance. It is recommended to initially test the solubility of a small amount of the peptide before reconstituting the entire sample.<sup>[5]</sup>

**Recommended Solvents:** Based on the peptide's predicted hydrophilic nature, the following sterile solvents are recommended for reconstitution:

- Sterile, deionized water
- Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4
- Sterile buffers such as Tris or HEPES at pH 7<sup>[5]</sup>

Protocol for Reconstitution:

- Before opening, allow the vial of lyophilized **Woodtide** to equilibrate to room temperature for 15-20 minutes, preferably in a desiccator.[\[7\]](#) This prevents condensation from forming inside the vial, which can affect the peptide's stability.[\[7\]](#)
- Wipe the rubber stopper of the vial with an alcohol swab.[\[7\]](#)
- Using a sterile syringe, slowly inject the desired volume of the chosen solvent down the side of the vial.[\[7\]](#) Avoid squirting the solvent directly onto the lyophilized powder.[\[7\]](#)
- Gently swirl or vortex the vial to dissolve the peptide completely.[\[7\]](#) Avoid vigorous shaking, as this can cause aggregation.
- Visually inspect the solution to ensure it is clear and free of particulates. If particles remain, sonication may help to fully dissolve the peptide.[\[8\]](#)

## Storage and Stability

Proper storage is essential to prevent degradation and maintain the bioactivity of **Woodtide**.

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C to -80°C	Up to several years	Store in a desiccated environment, protected from light. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
2-8°C	Short-term (months)	For peptides that will be used relatively soon. <a href="#">[7]</a> <a href="#">[8]</a>	
Reconstituted Solution	-20°C or -80°C	Up to several months	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. <a href="#">[7]</a> <a href="#">[10]</a>
2-8°C	Short-term (days to a week)	For immediate use. <a href="#">[7]</a> <a href="#">[11]</a>	

#### Key Storage Recommendations:

- **Avoid Repeated Freeze-Thaw Cycles:** These cycles can degrade the peptide. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.[10]
- **Protection from Light:** Store both lyophilized and reconstituted peptide in the dark to prevent photodegradation.[9]
- **Hygroscopic Nature:** Lyophilized peptides can absorb moisture from the air, which can reduce stability. Always allow the vial to reach room temperature before opening and seal it tightly after use.[12]

## Experimental Protocols

### Quality Control of Reconstituted Woodtide

To ensure the quality and concentration of the reconstituted peptide, the following analytical techniques can be employed.

Parameter	Method	Description
Purity	High-Performance Liquid Chromatography (HPLC)	The standard method for assessing peptide purity. Purity is typically determined by UV detection at 210-220 nm, where the area of the main peak relative to the total area of all peaks reflects the peptide's purity.
Identity/Molecular Weight	Mass Spectrometry (MS)	Confirms the correct molecular weight of the peptide, verifying its identity. <a href="#">[10]</a>
Concentration	Amino Acid Analysis (AAA)	Determines the precise peptide content by quantifying the molar amounts of each amino acid after hydrolysis. <a href="#">[1]</a> <a href="#">[6]</a>
UV Spectrophotometry	For peptides containing tryptophan or tyrosine, concentration can be estimated by measuring absorbance at 280 nm. However, Woodtide lacks these residues, so this method is not directly applicable.	

## In Vitro Kinase Assay Protocol (DYRK Family)

This protocol provides a general framework for assessing DYRK kinase activity using **Woodtide** as a substrate. It is based on a radiometric filter-binding assay.

Materials:

- Recombinant active DYRK kinase (e.g., DYRK1A, DYRK2)

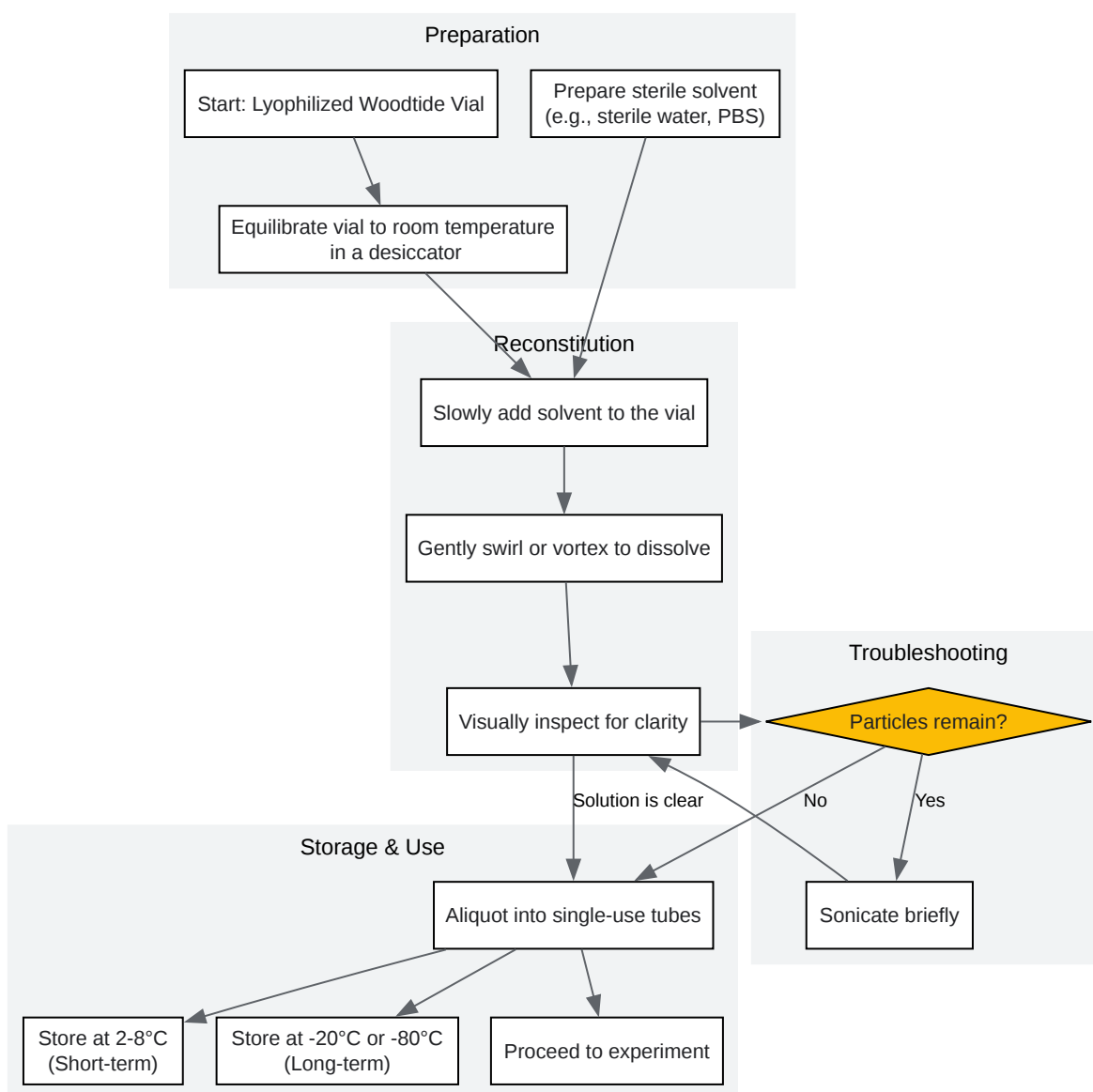
- Reconstituted **Woodtide** peptide stock solution
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)[9]
- ATP solution
- [ $\gamma$ -<sup>32</sup>P]ATP
- Stop Solution (e.g., 75 mM phosphoric acid)[9]
- P81 phosphocellulose paper[9]
- Scintillation counter

#### Procedure:

- Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing the Kinase Assay Buffer, the desired concentration of **Woodtide** (e.g., 50  $\mu$ M), and any potential inhibitors.[4]
- Initiate Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with the recombinant DYRK kinase. Pre-incubate for 10 minutes at room temperature.
- To start the reaction, add the ATP/[ $\gamma$ -<sup>32</sup>P]ATP mix (final concentration of 50-100  $\mu$ M ATP, spiked with [ $\gamma$ -<sup>32</sup>P]ATP). The typical final reaction volume is 25-50  $\mu$ L.
- Incubation: Incubate the reaction at 30°C for 20-60 minutes. The optimal time should be determined empirically to be within the linear range of the assay.[9]
- Stop Reaction: Terminate the reaction by spotting a 20  $\mu$ L aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.[9]
- Washing: Wash the filter paper squares three times for 5 minutes each in 0.75% or 75 mM phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.[9] Perform a final wash with acetone to dry the paper.[9]
- Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The signal is proportional

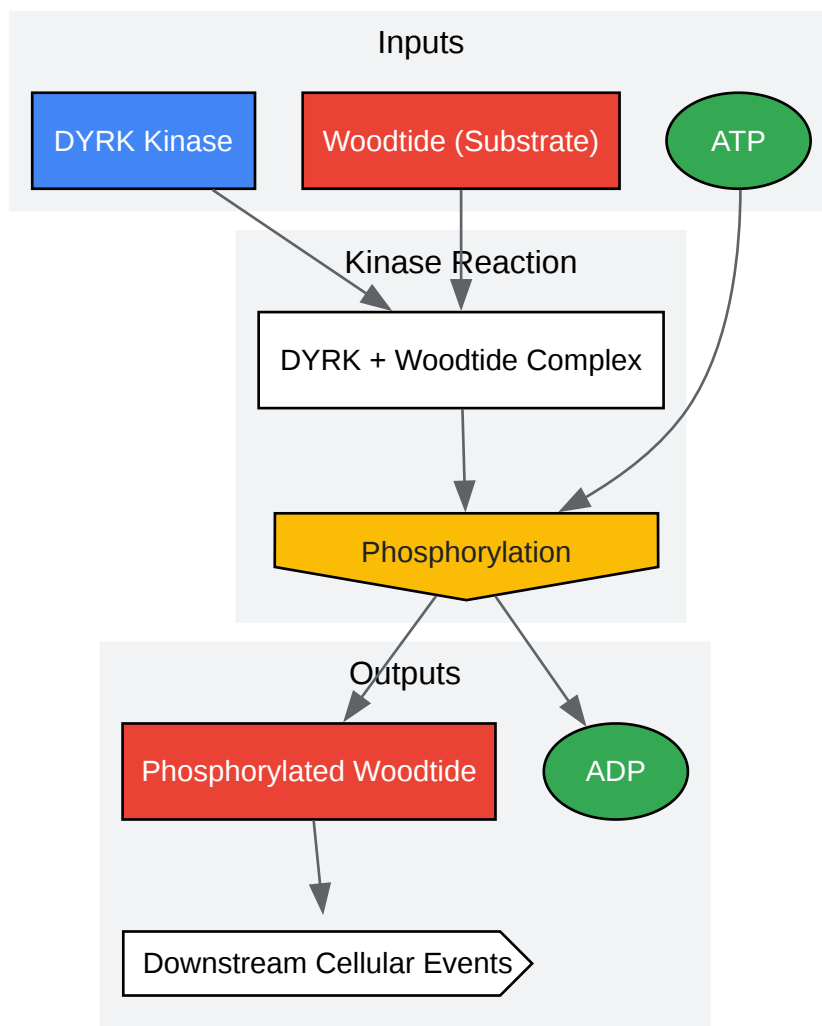
to the amount of phosphorylated **Woodtide**.

## Visualizations



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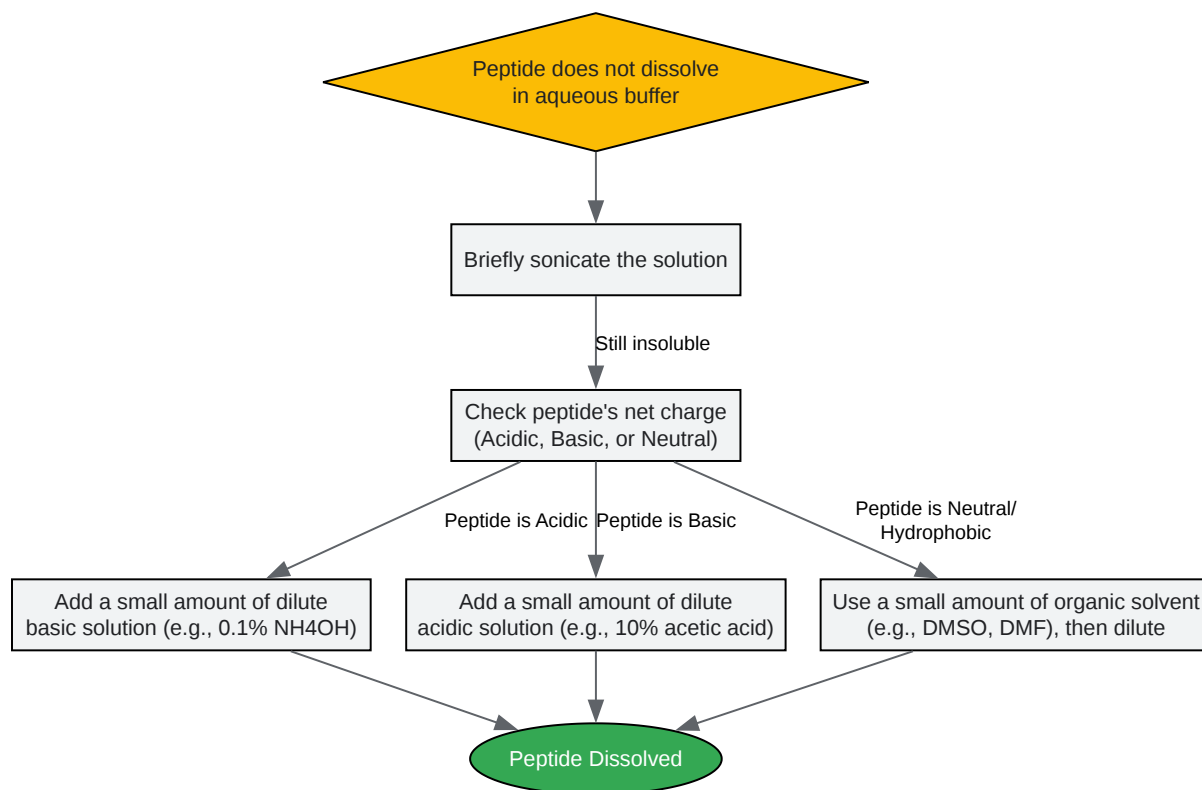
Caption: Experimental workflow for reconstituting lyophilized **Woodtide**.



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Caption: Generalized signaling pathway involving **Woodtide** as a kinase substrate.





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Caption: Decision-making workflow for troubleshooting peptide solubility.

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